1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid typically involves the protection of the amine group with the BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a stable carbamate. The removal of the BOC group is achieved under acidic conditions, leading to the formation of the free amine and carbon dioxide .
Comparison with Similar Compounds
Similar compounds include other BOC-protected amines and amino acids. For example:
N-BOC-4-Piperidinecarboxylic acid: Similar in structure but with different substituents on the piperidine ring.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis, offering similar protection for amine groups.
The uniqueness of 1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid lies in its specific structure, which provides distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-[ethyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-6-15(5)11-7-10(12(17)18)8-16(9-11)13(19)20-14(2,3)4/h10-11H,6-9H2,1-5H3,(H,17,18) |
InChI Key |
GTSGNFPHKZFURY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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